molecular formula C12H14N2O2 B14104686 3-[(2-Phenylacetyl)amino]but-2-enamide

3-[(2-Phenylacetyl)amino]but-2-enamide

Cat. No.: B14104686
M. Wt: 218.25 g/mol
InChI Key: PXFLNHFUTIVCHQ-UHFFFAOYSA-N
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Description

3-[(2-Phenylacetyl)amino]but-2-enamide is an organic compound with a unique structure that includes a phenylacetyl group attached to an amino group, which is further connected to a but-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Phenylacetyl)amino]but-2-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Phenylacetyl)amino]but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-Phenylacetyl)amino]but-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Phenylacetyl)amino]but-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s enamide structure allows it to participate in nucleophilic addition reactions, which can lead to the formation of iminium salts. These salts can then undergo hydrolysis to reform the carbonyl group . This reactivity is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Phenylacetyl)amino]but-2-enamide is unique due to its specific structure, which combines a phenylacetyl group with a but-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-[(2-phenylacetyl)amino]but-2-enamide

InChI

InChI=1S/C12H14N2O2/c1-9(7-11(13)15)14-12(16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,15)(H,14,16)

InChI Key

PXFLNHFUTIVCHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N)NC(=O)CC1=CC=CC=C1

Origin of Product

United States

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